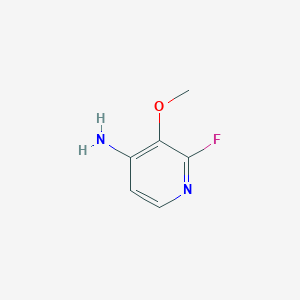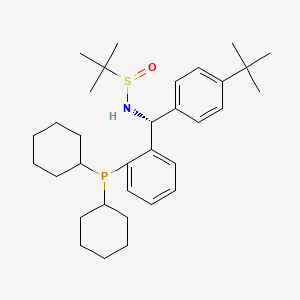
Lithium (4-fluoropyridin-2-yl)trihydroxyborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound consists of a lithium ion coordinated with a 4-fluoropyridin-2-yl group and three hydroxyl groups attached to a boron atom. Its molecular structure and properties make it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide typically involves the reaction of 4-fluoropyridine with boric acid in the presence of a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to facilitate the formation of the boranuide complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as crystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various borohydride complexes. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is investigated for its potential use in materials science, including the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide exerts its effects involves interactions with various molecular targets. The lithium ion can interact with biological molecules, potentially affecting cellular processes. The boron atom, with its three hydroxyl groups, can form stable complexes with other molecules, influencing their reactivity and stability. The fluoropyridine moiety can participate in various chemical reactions, further contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+) ion (5-fluoropyridin-2-yl)trihydroxyboranuide: Similar in structure but with the fluorine atom at the 5-position of the pyridine ring.
Lithium(1+) ion 4-(3-fluoropyridin-2-yl)oxane-4-carboxylate: Contains a different functional group attached to the pyridine ring.
Lithium difluoro (oxalate)borate (LiODFB): Another boron-containing compound with different functional groups and properties.
Uniqueness
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of three hydroxyl groups on the boron atom. These structural features confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H6BFLiNO3 |
|---|---|
Peso molecular |
164.9 g/mol |
Nombre IUPAC |
lithium;(4-fluoropyridin-2-yl)-trihydroxyboranuide |
InChI |
InChI=1S/C5H6BFNO3.Li/c7-4-1-2-8-5(3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 |
Clave InChI |
YUWVDGXKKQHOGY-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C1=NC=CC(=C1)F)(O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)



![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)




![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
